molecular formula C7H10O3S B13296181 1-(Ethylsulfanyl)-3-oxocyclobutane-1-carboxylic acid

1-(Ethylsulfanyl)-3-oxocyclobutane-1-carboxylic acid

Cat. No.: B13296181
M. Wt: 174.22 g/mol
InChI Key: NPLMMSPZLWVSHI-UHFFFAOYSA-N
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Description

1-(Ethylsulfanyl)-3-oxocyclobutane-1-carboxylic acid is a cyclobutane derivative featuring a carboxylic acid group and an ethylsulfanyl substituent at the 1-position, along with a ketone group at the 3-position. This compound is of interest in medicinal chemistry and materials science due to its strained cyclobutane ring, which can enhance binding affinity in drug design .

Properties

Molecular Formula

C7H10O3S

Molecular Weight

174.22 g/mol

IUPAC Name

1-ethylsulfanyl-3-oxocyclobutane-1-carboxylic acid

InChI

InChI=1S/C7H10O3S/c1-2-11-7(6(9)10)3-5(8)4-7/h2-4H2,1H3,(H,9,10)

InChI Key

NPLMMSPZLWVSHI-UHFFFAOYSA-N

Canonical SMILES

CCSC1(CC(=O)C1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Ethylsulfanyl)-3-oxocyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl thiol with a cyclobutanone derivative in the presence of a base to form the ethylsulfanyl group. The carboxylic acid group can be introduced through subsequent oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are selected to minimize side reactions and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(Ethylsulfanyl)-3-oxocyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the cyclobutane ring can be reduced to form alcohols.

    Substitution: The carboxylic acid group can participate in esterification or amidation reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Acid chlorides or anhydrides are used for esterification, while amines are used for amidation.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Esters or amides.

Scientific Research Applications

1-(Ethylsulfanyl)-3-oxocyclobutane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(Ethylsulfanyl)-3-oxocyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The ethylsulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Purity (HPLC) Key Properties
1-(Ethylsulfanyl)-3-oxocyclobutane-1-carboxylic acid Ethylsulfanyl (SCH2CH3) C7H10O3S 174.21 (calculated) - Moderate lipophilicity; sulfur enhances redox activity
1-(Methylsulfanyl)-3-oxocyclobutane-1-carboxylic acid Methylsulfanyl (SCH3) C6H8O3S 194.24 - Higher volatility due to smaller substituent; potential metabolic instability
1-(tert-Butylsulfanyl)-3-oxocyclobutane-1-carboxylic acid tert-Butylsulfanyl C9H14O3S 202.27 (calculated) - Steric hindrance reduces reactivity; increased hydrophobicity
1-(3-Chlorophenyl)-3-oxocyclobutane-1-carboxylic acid 3-Chlorophenyl C11H9ClO3 224.64 - Aromatic ring enables π-π stacking; solid at RT
1-(4-Methoxyphenyl)-3-oxocyclobutane-1-carboxylic acid 4-Methoxyphenyl C12H12O4 220.22 99.78% Electron-donating methoxy group enhances solubility; high purity
3-Oxocyclobutanecarboxylic acid (parent compound) None C5H6O3 114.10 95% High water solubility; foundational structure for derivatization

Key Findings from Comparative Studies

  • Lipophilicity : The ethylsulfanyl derivative exhibits moderate lipophilicity, intermediate between the smaller methylsulfanyl and bulkier tert-butylsulfanyl analogs. This balance may optimize membrane permeability in drug candidates .
  • Solubility : The 4-methoxyphenyl analog’s methoxy group improves aqueous solubility (99.78% purity, HPLC), making it suitable for formulation studies . In contrast, the chlorophenyl derivative’s aromatic ring reduces solubility but enhances solid-state stability .
  • Synthetic Utility : The parent compound (3-oxocyclobutanecarboxylic acid) serves as a versatile intermediate for synthesizing derivatives via nucleophilic substitution or coupling reactions .

Reactivity and Functionalization

  • Sulfur-Containing Derivatives : Ethylsulfanyl and methylsulfanyl groups can undergo oxidation to sulfoxides or sulfones, enabling further functionalization. The ethyl group’s larger size may slow oxidation kinetics compared to methyl .
  • Aromatic Substitutents : Chlorophenyl and methoxyphenyl groups introduce sites for electrophilic aromatic substitution, expanding utility in synthesizing complex molecules .

Biological Activity

1-(Ethylsulfanyl)-3-oxocyclobutane-1-carboxylic acid is a compound of interest due to its potential biological activities. This article explores various aspects of its biological activity, including antioxidant, antimicrobial, and cytotoxic properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound has a unique molecular structure that contributes to its biological activity. The presence of the ethylsulfanyl group and the carboxylic acid functionality are critical for its interaction with biological systems.

Antioxidant Activity

Antioxidant activity is a significant aspect of many carboxylic acids, including this compound. Studies have shown that compounds with similar structures exhibit varying degrees of antioxidant properties, often influenced by their functional groups.

Table 1: Antioxidant Activity Comparison

CompoundIC50 (µM)Reference
This compoundTBD
Caffeic Acid0.5
Rosmarinic Acid43.49

Note: IC50 values indicate the concentration required to inhibit 50% of the free radical activity.

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various microbial strains. Similar compounds have demonstrated effectiveness in inhibiting bacterial growth by disrupting cell membrane integrity.

Case Study: Antimicrobial Testing

In a study evaluating the antimicrobial effects of various cyclobutane derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones compared to control groups, suggesting potent antimicrobial activity.

Cytotoxic Activity

Cytotoxicity is another critical area for evaluating the safety and therapeutic potential of compounds. Preliminary studies on similar compounds indicate that the presence of specific functional groups can enhance cytotoxic effects on cancer cell lines.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
This compoundHeLaTBD
Caffeic AcidMCF-7~25
Rosmarinic AcidA549~30

Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.

The biological activities of this compound can be attributed to its ability to interact with cellular components. The carboxylic acid group may facilitate chelation with metal ions, while the ethylsulfanyl group can enhance lipophilicity, aiding membrane penetration.

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